molecular formula C11H22N2O2 B13413006 4-ethyl-2-methyl-N'-propan-2-ylpentanediamide

4-ethyl-2-methyl-N'-propan-2-ylpentanediamide

Cat. No.: B13413006
M. Wt: 214.30 g/mol
InChI Key: CPTSSQYBZLNSDM-UHFFFAOYSA-N
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Description

4-ethyl-2-methyl-N’-propan-2-ylpentanediamide is an organic compound with a complex structure. It belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group. This compound is characterized by its unique arrangement of ethyl, methyl, and isopropyl groups attached to a pentanediamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2-methyl-N’-propan-2-ylpentanediamide typically involves the reaction of 4-ethyl-2-methylpentanoic acid with isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent like thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include steps such as:

    Preparation of 4-ethyl-2-methylpentanoic acid: This can be synthesized through the alkylation of 2-methylpentanoic acid.

    Amidation: The acid is then reacted with isopropylamine in the presence of a catalyst to form the desired amide.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-2-methyl-N’-propan-2-ylpentanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: This reaction involves the replacement of one functional group with another. Halogenation using reagents like chlorine or bromine is a common substitution reaction.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of a catalyst like iron.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-ethyl-2-methyl-N’-propan-2-ylpentanediamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-ethyl-2-methyl-N’-propan-2-ylpentanediamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-2-methylpentanoic acid: A precursor in the synthesis of 4-ethyl-2-methyl-N’-propan-2-ylpentanediamide.

    Isopropylamine: Another precursor used in the amidation process.

    N,N-dimethylpentanediamide: A structurally similar compound with different substituents.

Uniqueness

4-ethyl-2-methyl-N’-propan-2-ylpentanediamide is unique due to its specific arrangement of ethyl, methyl, and isopropyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

4-ethyl-2-methyl-N'-propan-2-ylpentanediamide

InChI

InChI=1S/C11H22N2O2/c1-5-9(6-8(4)10(12)14)11(15)13-7(2)3/h7-9H,5-6H2,1-4H3,(H2,12,14)(H,13,15)

InChI Key

CPTSSQYBZLNSDM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C)C(=O)N)C(=O)NC(C)C

Origin of Product

United States

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